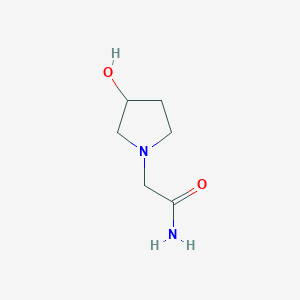

2-(3-Hydroxypyrrolidin-1-yl)acetamide

Description

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-(3-hydroxypyrrolidin-1-yl)acetamide |

InChI |

InChI=1S/C6H12N2O2/c7-6(10)4-8-2-1-5(9)3-8/h5,9H,1-4H2,(H2,7,10) |

InChI Key |

ZNTNXLDTWDVTMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)CC(=O)N |

Origin of Product |

United States |

Scientific Research Applications

The applications of 2-(3-Hydroxypyrrolidin-1-yl)acetamide, a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group and an acetamide moiety, are varied and significant in scientific research. Its utility stems from its unique structure and interaction with biological targets.

Scientific Research Applications

This compound's applications span across diverse areas, including:

- Enzyme Inhibition: It can act as an inhibitor for several enzymes, including those involved in metabolic pathways.

- Receptor Modulation: The compound can modulate receptor signaling. Its hydroxyl and acetamide groups play roles in binding to active sites, thereby modulating the activity of these targets.

- Pharmaceutical Research: Hydroxamic acid derivatives, including those with hydroxypyrrolidinyl structures, are useful as analgesic, anti-inflammatory, diuretic, anesthetic, or neuroprotective agents, and for the treatment of stroke or functional bowel diseases .

- Cosmetic Applications: It can be used in topical formulations for skin benefits because of the antiseptic, skin-soothing, and anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Studies focusing on pyrimidine derivatives have shown that combining (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine results in a potent compound with increased activity . This highlights the importance of the hydroxypyrrolidine moiety in enhancing the biological activity of certain compounds .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrrolidine-Based Acetamides

2-(2-Oxopyrrolidin-1-yl)acetamide

- Structure : Differs by an oxo (keto) group at the 2-position of the pyrrolidine ring instead of a hydroxyl at the 3-position.

- Properties :

2-(3-Aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide

- Structure: Features an amino group at the 3-position of pyrrolidine and a p-tolyl substituent on the acetamide nitrogen.

- Functional Impact: The amino group introduces basicity, enhancing interactions with acidic biological targets. The p-tolyl group may improve lipophilicity and membrane permeability .

Phenyl Acetamides with Hydroxyl Substituents

N-(3-Chloro-4-hydroxyphenyl)acetamide

- Structure: A phenolic acetamide with chlorine and hydroxyl substituents on the aromatic ring.

- Activity : Exhibits structural similarity to paracetamol (compound 3 in ) but with halogenation enhancing antimicrobial properties .

- Comparison : The hydroxyl group on the aromatic ring vs. the pyrrolidine ring in the target compound may lead to differences in target selectivity and metabolic pathways.

2-(2-Hydroxyphenyl)acetamide Sulfate

- Structure : Hydroxyl group at the ortho position on the phenyl ring, sulfated for improved solubility.

- Insight : Isomerism (ortho vs. meta) significantly affects biological activity. For example, the meta isomer (2-(3-hydroxyphenyl)acetamide sulfate) was misassigned in early studies, highlighting the importance of substitution patterns .

Heterocyclic Acetamides with Piperazine or Benzothiazole Moieties

2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide

- Structure : Contains a piperazine-linked benzothiazole sulfonyl group.

- Activity : Demonstrates potent antimicrobial activity against gram-positive bacteria (e.g., compound 47 in ).

- Comparison : The benzothiazole and piperazine groups enhance target binding via π-π stacking and hydrogen bonding, unlike the simpler pyrrolidine-hydroxyl motif .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Structural and Functional Analysis Table

Key Research Findings

- Hydroxyl Positioning : The 3-hydroxyl on pyrrolidine may confer better aqueous solubility than the 2-oxo analog, which is critical for oral bioavailability .

- Antimicrobial Potential: Piperazine-benzothiazole acetamides (e.g., compound 47) show superior antimicrobial activity compared to simpler pyrrolidine derivatives, suggesting that complex heterocycles enhance target engagement .

- Toxicity Profile : Pyrrolidine derivatives with oxo groups (e.g., 2-(2-oxopyrrolidin-1-yl)acetamide) exhibit acute toxicity, whereas hydroxylated analogs may offer safer profiles pending further studies .

Preparation Methods

Direct Synthesis from Pyrrolidine and Acetic Anhydride

A straightforward synthetic route involves the reaction of (R)-pyrrolidine with acetic anhydride under controlled conditions to form the acetamide linkage, followed by selective hydroxylation at the 3-position of the pyrrolidine ring. This method is often optimized for stereoselectivity to obtain the (R)-enantiomer of 2-(3-hydroxypyrrolidin-1-yl)acetamide.

- Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures.

- Catalysts/Reagents: May include bases or acids to facilitate acetamide formation.

- Yields: High yields can be achieved with proper control of reaction parameters.

- Industrial Adaptations: Use of continuous flow reactors and automation to improve scalability and purity.

Reductive Amination Approach

In some synthetic schemes, reductive amination is employed where a pyrrolidinyl aldehyde intermediate undergoes amination with 3-hydroxypyrrolidine in the presence of reducing agents to form the desired acetamide derivative.

- Typical Reducing Agents: Sodium cyanoborohydride or other mild reductants.

- Reaction Conditions: Room temperature to moderate heating.

- Yields: Moderate to high, depending on substrate purity and reaction time.

The preparation methods incorporate several key reaction types:

- Oxidation: Hydroxyl group oxidation to carbonyl derivatives using pyridinium chlorochromate (PCC).

- Reduction: Acetamide reduction to amines via lithium aluminum hydride (LiAlH4).

- Substitution: Hydroxyl group substitution with alkyl halides to form ethers.

These reactions are often used to modify or derivatize the compound for further applications but are also relevant in intermediate steps during synthesis.

- The use of ruthenium catalysts on inert supports such as carbon has been shown to improve hydrogenation efficiency and selectivity during the multi-step synthesis.

- Continuous flow reactors in industrial settings enhance reproducibility and yield by precise control of reaction parameters.

- Avoidance of toxic solvents and reduction in hazardous reagents have been emphasized in recent synthetic protocols to improve safety and environmental impact.

- Stereochemical control is critical in maintaining the biological activity of the compound, and chiral starting materials or chiral catalysts are often employed to ensure enantiomeric purity.

The preparation of this compound involves several well-established synthetic routes, including direct acetamide formation from pyrrolidine derivatives, multi-step hydrolysis and hydrogenation processes, and reductive amination methods. Industrial-scale synthesis benefits from continuous flow systems and catalytic hydrogenation, while laboratory methods focus on stereochemical control and reaction efficiency. The choice of method depends on the desired scale, purity, and application of the compound.

Q & A

Q. What are the recommended synthesis routes for 2-(3-Hydroxypyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions between pyrrolidine derivatives and acetamide precursors. For example, Knoevenagel-type reactions under controlled temperatures (0–5°C) with catalysts like piperidine have been used for analogous pyrrolidine-acetamide derivatives . Optimization strategies include adjusting solvent polarity (e.g., ethanol), reaction time (2–4 hours), and stoichiometric ratios of reactants. Computational tools, such as quantum chemical calculations, can predict optimal reaction pathways and reduce trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- NMR spectroscopy : Confirm the presence of the hydroxypyrrolidine ring (δ ~3.0–4.0 ppm for protons adjacent to hydroxyl groups) and acetamide carbonyl signals (δ ~170 ppm in NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] at 142.1558 g/mol) .

- Melting Point Analysis : Compare observed values (e.g., 151–152.5°C) with literature data to assess crystallinity and purity .

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Spill Management : Collect solid residues with non-sparking tools and dispose as hazardous waste .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability tests should include:

- Thermal Stability : Monitor decomposition via TGA/DSC at temperatures >200°C.

- Hygroscopicity : Store samples in desiccators with silica gel to prevent moisture absorption .

- Light Sensitivity : Conduct accelerated aging studies under UV/visible light to detect photodegradation products .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Quantum Mechanical Calculations : Use DFT (Density Functional Theory) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications .

- Machine Learning : Train models on existing bioactivity data to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported toxicological or ecological data?

- Meta-Analysis : Cross-reference databases (e.g., PubChem, CAS) to identify data gaps (e.g., missing ecotoxicity profiles) .

- In Silico Toxicology : Apply tools like TEST (Toxicity Estimation Software Tool) to predict acute oral toxicity (e.g., LD) and prioritize in vivo validation .

- Interlaboratory Studies : Collaborate to standardize assays (e.g., OECD guidelines) for reproducibility .

Q. How can reaction mechanisms involving this compound be elucidated using advanced spectroscopic techniques?

Q. What methodologies address challenges in scaling up synthesis while maintaining yield and purity?

- Flow Chemistry : Optimize continuous reactors to minimize side reactions and improve heat/mass transfer .

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading) .

- Crystallization Engineering : Use anti-solvent addition or cooling gradients to control particle size distribution .

Q. How can researchers evaluate the environmental impact of this compound given limited ecotoxicity data?

- Read-Across Models : Compare with structurally similar compounds (e.g., pyrrolidine derivatives) to estimate biodegradability and bioaccumulation potential .

- Microcosm Studies : Assess soil/water microbial degradation rates under simulated environmental conditions .

- QSAR (Quantitative Structure-Activity Relationship) : Corrogate molecular descriptors (e.g., logP) with ecotoxic endpoints .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak®) with polar organic mobile phases .

- Membrane Technologies : Employ enantioselective membranes for large-scale separations .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral resolving agents (e.g., tartaric acid) .

Key Notes for Methodological Rigor

- Data Validation : Cross-check experimental results with computational predictions to identify outliers .

- Safety Compliance : Adhere to GHS classifications (e.g., H302 for oral toxicity) and regional regulations during disposal .

- Interdisciplinary Collaboration : Integrate chemical engineering (CRDC subclass RDF2050112) and materials science insights for reactor design and process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.